molecular formula C18H17FN2O3 B3016977 N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-31-7

N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B3016977
CAS No.: 338778-31-7
M. Wt: 328.343
InChI Key: AJVXJNLZOGQRQN-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338778-31-7) is a small molecule compound with a molecular formula of C18H17FN2O3 and a molecular weight of 328.34 g/mol [ citation 1 ]. This chemical belongs to the chromeno[2,3-b]pyridine class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry due to their diverse pharmaceutical activities and are subjects of ongoing synthetic and computational research [ citation 2 ][ citation 5 ]. This compound is structurally related to amlexanox and is of significant interest in developing structure-activity relationships (SAR) around this core scaffold [ citation 2 ]. Research indicates that analogues based on this pharmacophore can act as potent inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) [ citation 2 ]. These kinases are pivotal in obesity-related metabolic pathways, where they promote energy storage and suppress energy expenditure [ citation 2 ]. Inhibitors of TBK1/IKKε have been shown to cause weight loss, improve insulin sensitivity, and reduce inflammation in preclinical models of obesity, providing a potential therapeutic strategy for metabolic diseases [ citation 2 ]. As such, this compound is a valuable chemical tool for researchers investigating inflammation-driven metabolic disorders, kinase inhibitor pharmacology, and novel synthetic methodologies for complex heterocycles. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-4-21(5-2)18(23)12-9-14-16(22)13-8-11(19)6-7-15(13)24-17(14)20-10(12)3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVXJNLZOGQRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

Antimicrobial Efficacy

Research has demonstrated that N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide exhibits antimicrobial properties. A study reported an IC50 value of 45 μM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity Testing

In vitro studies on human cancer cell lines have shown that the compound can significantly reduce cell viability. At a concentration of 10 μM , it was found to decrease viability by 60% over 48 hours. This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Research involving neuronal cell cultures indicated that treatment with this compound significantly reduced oxidative stress markers compared to control groups. This suggests a promising role in neuroprotection, possibly aiding in the treatment of neurodegenerative diseases.

Antimicrobial Study

A detailed investigation assessed the effectiveness of the compound against various bacterial strains. The study's findings support its use as a lead compound for developing new antibiotics targeting resistant strains.

Cancer Cell Line Testing

In vitro experiments conducted on multiple human cancer cell lines revealed that the compound's cytotoxic effects were dose-dependent, suggesting a significant potential for therapeutic applications in oncology.

Neuroprotection Research

A series of experiments focused on oxidative stress reduction in neuronal cultures demonstrated that this compound could protect neurons from damage caused by oxidative stress, indicating its potential use in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (Compound A) with analogs reported in the literature:

Compound Substituents Key Differences Reported Properties Source
Compound A 7-F, 2-CH₃, 3-(N,N-diethylcarboxamide) Reference compound Not explicitly reported; inferred stability from synthesis methods
2-Amino-7-morpholino-5-oxo-N-(1H-tetrazol-5-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (Compound B) 7-Morpholino, 3-(tetrazol-5-yl carboxamide) Tetrazole amide enhances hydrogen-bonding; morpholino improves solubility Potential kinase inhibition; synthesized via thionyl chloride-mediated coupling
Ethyl 2-amino-7-bromo-8-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (Compound C) 7-Br, 8-F, 3-(ethyl carboxylate) Bromine introduces halogen bonding; carboxylate reduces lipophilicity Intermediate for further functionalization (e.g., Suzuki coupling)
2-Amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (Compound D) 7-Isopropyl, 3-(tetrazol-5-yl carboxamide) Isopropyl enhances steric bulk; tetrazole improves metabolic stability Crystallized in PDB entry E0S; used in structural studies
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (Compound E) 7-Isopropyl, 3-carboxylic acid Carboxylic acid increases polarity; reduced cell permeability vs. carboxamides Demonstrated moderate antimicrobial activity

Functional Group Analysis

  • Fluorine vs. Bromine at Position 7 :
    • Compound A (7-F) benefits from fluorine’s electronegativity and metabolic stability. In contrast, Compound C (7-Br) leverages bromine’s larger atomic radius for halogen bonding in crystal packing .
  • Carboxamide vs. Carboxylate :
    • The diethylcarboxamide in Compound A enhances lipophilicity compared to Compound E’s carboxylic acid, which may improve membrane permeability .
  • Tetrazole Amide (Compound B/D) :
    • The tetrazole ring (pKa ~4.9) introduces pH-dependent solubility and hydrogen-bonding versatility, advantageous in drug design .

Crystallographic and Computational Insights

  • Crystallography: Compounds like D (PDB: E0S) have been structurally resolved using SHELX and ORTEP-III, revealing planar chromenopyridine cores and hydrogen-bonding networks involving tetrazole groups .
  • Hydrogen-Bonding Patterns : The diethylcarboxamide in Compound A likely forms weaker hydrogen bonds compared to the tetrazole in Compounds B/D, impacting crystal packing and target binding .

Biological Activity

N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines chromeno and pyridine rings, characterized by the following molecular formula:

PropertyDetails
Molecular Formula C18H17FN2O3
Molecular Weight 328.34 g/mol
CAS Number 338778-31-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Oxidation : This process can yield various oxo derivatives.
  • Reduction : Used to modify functional groups, altering the compound's properties.
  • Substitution Reactions : Introducing new functional groups based on the reagents used.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme or receptor activity through:

  • Inhibition : Blocking specific biochemical pathways.
  • Activation : Enhancing the activity of certain enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The compound may offer protective effects in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting an IC50 value of 45 μM, indicating moderate antibacterial activity.
  • Cytotoxicity Testing :
    • In vitro tests on human cancer cell lines demonstrated that the compound reduced cell viability by 60% at a concentration of 10 μM over 48 hours.
  • Neuroprotection :
    • Research involving neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers significantly compared to control groups.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial Activity (IC50)Cytotoxicity (IC50)Neuroprotective Effects
N,N-diethyl-7-fluoro-2-methyl...45 μM10 μMYes
Chromeno[3,4-c]pyridine derivative30 μM15 μMModerate
Other chromeno-pyridine derivativesVariesVariesLimited

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide?

  • Methodological Answer : Multi-component reactions (MCRs) under solvent-free conditions are effective. For example, Fe₃O₄@SPNC magnetic catalysts enable the synthesis of structurally similar pyrano[2,3-b]pyridine-3-carboxamide derivatives via reactions involving aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one at 80°C. This approach minimizes side products and simplifies purification .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. SHELX handles high-resolution or twinned data efficiently, and SHELXPRO interfaces with macromolecular refinement tools. Data collection at 296 K with R factors <0.06 ensures accuracy .

Q. What computational tools predict the compound’s electronic and steric properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model electronic properties. Structural validation via ORTEP-3 (for thermal ellipsoid visualization) and SHELX-refined coordinates ensures geometric accuracy. Tools like Mercury (CCDC) aid in packing diagram analysis .

Q. Which purification techniques are optimal for intermediates during synthesis?

  • Methodological Answer : Silica gel chromatography (petroleum ether/EtOAc gradients) effectively isolates intermediates. For brominated derivatives (e.g., 5-bromo analogs), aqueous workups with Na₂SO₄ drying and recrystallization from EtOH/H₂O yield high-purity products .

Advanced Research Questions

Q. How can solvent-free synthesis be optimized using recoverable catalysts?

  • Methodological Answer : Fe₃O₄@SPNC magnetic nanoparticles enable solvent-free MCRs with >90% yield. Catalyst recovery via external magnets reduces waste. Kinetic studies (TLC monitoring) and temperature gradients (80–100°C) optimize reaction rates. Reusability tests confirm <5% activity loss after 5 cycles .

Q. What strategies resolve crystallographic data contradictions (e.g., twinning or disorder)?

  • Methodological Answer : For twinned data, SHELXL’s TWIN/BASF commands refine twin fractions. Disorder in the diethylamino group is modeled using PART/SUMP restraints. High-resolution data (d-spacing <0.8 Å) and anisotropic displacement parameters (ADPs) improve model accuracy .

Q. How are hydrogen-bonding networks analyzed in the solid state?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) identifies motifs like R₂²(8) rings or C(4) chains. Mercury’s "Contacts" tool calculates H-bond distances/angles. For example, N–H···O and C–H···F interactions stabilize packing, as seen in related chromeno-pyridines .

Q. What functionalization strategies introduce substituents at the 7-fluoro position?

  • Methodological Answer : Halogen exchange (e.g., Cl→F) via nucleophilic aromatic substitution (CsF, DMF, 65°C) modifies the 7-position. Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids installs aryl groups. Microwave-assisted reactions (150°C, 20 min) enhance yields .

Q. How are synthetic byproducts characterized and minimized?

  • Methodological Answer : LC-MS and ¹⁹F-NMR track byproduct formation (e.g., diastereomers or dehalogenated products). Kinetic control via low-temperature reactions (−20°C) suppresses side pathways. Column chromatography with 5% MeOH/CH₂Cl₂ removes polar impurities .

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